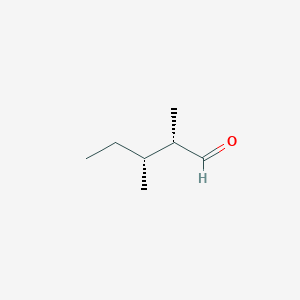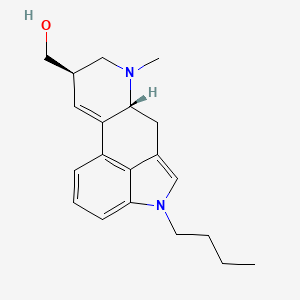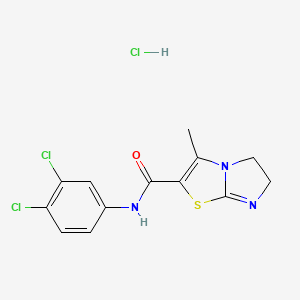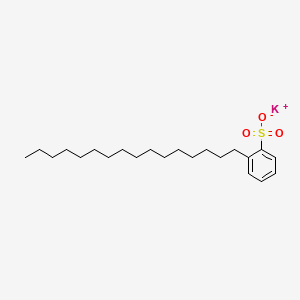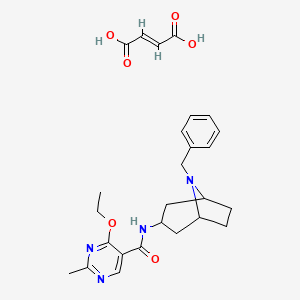
2-Propanol, 1-(o-((4-bromo-3-methyl-5-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanol, 1-(o-((4-bromo-3-methyl-5-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride is a complex organic compound that features a combination of isoxazole, phenoxy, and isopropylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(o-((4-bromo-3-methyl-5-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Ether Formation: The phenoxy group can be introduced via a nucleophilic substitution reaction between a phenol derivative and an alkyl halide.
Amination: The isopropylamino group can be added through a reductive amination reaction involving an aldehyde or ketone and isopropylamine.
Hydrochloride Formation: The final hydrochloride salt can be formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions could target the bromine atom or the isoxazole ring, potentially leading to debromination or ring opening.
Substitution: The phenoxy and isoxazole groups may participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups onto the phenoxy or isoxazole rings.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. The presence of the isoxazole ring and the isopropylamino group suggests that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure may allow it to interact with specific molecular targets, leading to therapeutic effects.
Industry
In industrial applications, the compound could be used in the development of new materials or as a reagent in chemical processes. Its unique properties may make it suitable for use in coatings, adhesives, or other specialized applications.
作用机制
The mechanism of action of 2-Propanol, 1-(o-((4-bromo-3-methyl-5-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cell surface or intracellular receptors, modulating signaling pathways.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
- 2-Propanol, 1-(o-((4-chloro-3-methyl-5-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride
- 2-Propanol, 1-(o-((4-bromo-3-methyl-5-thiazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride
Uniqueness
The uniqueness of 2-Propanol, 1-(o-((4-bromo-3-methyl-5-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride lies in its specific combination of functional groups. The presence of the bromine atom, isoxazole ring, and isopropylamino group gives it distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
90288-67-8 |
|---|---|
分子式 |
C17H24BrClN2O4 |
分子量 |
435.7 g/mol |
IUPAC 名称 |
1-[2-[(4-bromo-3-methyl-1,2-oxazol-5-yl)methoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H23BrN2O4.ClH/c1-11(2)19-8-13(21)9-22-14-6-4-5-7-15(14)23-10-16-17(18)12(3)20-24-16;/h4-7,11,13,19,21H,8-10H2,1-3H3;1H |
InChI 键 |
HMFHNSFZMYCZJM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1Br)COC2=CC=CC=C2OCC(CNC(C)C)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


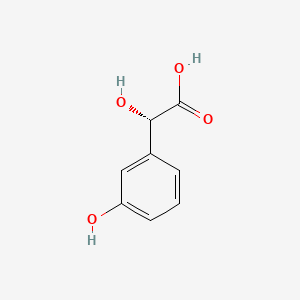
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)
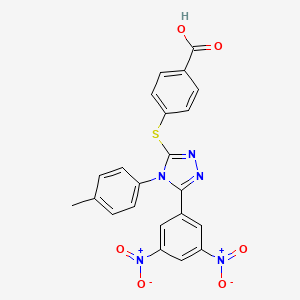

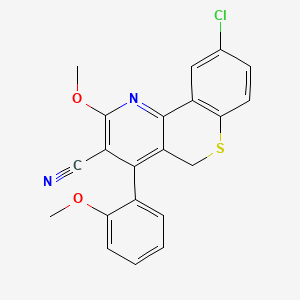
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride](/img/structure/B12756206.png)
